N-Methyl-2-(5-pyridin-3-yl-1H-[1,2,4]triazol-3-yl)-acetamide
Description
N-Methyl-2-(5-pyridin-3-yl-1H-[1,2,4]triazol-3-yl)-acetamide is a heterocyclic compound featuring a 1,2,4-triazole core linked to a pyridine moiety via an acetamide bridge. The structure combines two pharmacophoric heterocycles—triazole and pyridine—which are known to enhance bioactivity and binding affinity in medicinal chemistry . The triazole ring contributes to hydrogen bonding and π-π interactions, while the pyridine group introduces basicity and solubility advantages. Synthesis likely involves alkylation or nucleophilic substitution, akin to methods used for structurally related acetamides (e.g., reaction of thiols with bromoacetamides followed by purification via column chromatography) .
Properties
IUPAC Name |
N-methyl-2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c1-11-9(16)5-8-13-10(15-14-8)7-3-2-4-12-6-7/h2-4,6H,5H2,1H3,(H,11,16)(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXZKKSFFLZNSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=NC(=NN1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(5-pyridin-3-yl-1H-[1,2,4]triazol-3-yl)-acetamide typically involves a multi-step process:
Esterification of Nicotinic Acid: Nicotinic acid is esterified to yield an intermediate ester.
Oxidation: The ester is then oxidized using 3-chloroperoxybenzoic acid to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide to generate another intermediate.
Final Reaction: The intermediate is reacted with sodium and ammonium chloride in ethanol solution to produce the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis could enhance efficiency and scalability.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Refluxing with HCl (6M) yields 2-(5-pyridin-3-yl-1H- triazol-3-yl)acetic acid and methylamine .
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Basic Hydrolysis : Treatment with NaOH (2M) produces the sodium salt of the carboxylic acid .
Reaction Conditions :
| Condition | Reagent | Product | Yield (%) |
|---|---|---|---|
| Acidic (HCl) | 6M HCl, 80°C | Acetic acid derivative | 75–85 |
| Basic (NaOH) | 2M NaOH, 60°C | Sodium carboxylate | 65–70 |
Nucleophilic Substitution
The triazole ring participates in nucleophilic substitution due to electron-deficient nitrogen atoms:
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With Hydrazine : Forms 5-amino-1H- triazole derivatives under reflux in ethanol (70–80% yield) .
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With Thiols : Reacts with aryl thiols in DMF to generate 3-arylthio-triazole analogs .
Example Reaction :
Alkylation and Acylation
The amino group on the triazole and acetamide nitrogen can undergo alkylation or acylation:
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Alkylation : Reacts with 1-bromopentane in methanol/KOH to form N-pentyl derivatives (55–65% yield) .
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Acylation : Treatment with acetyl chloride produces N-acetylated products .
Key Data :
| Reaction Type | Reagent | Product | Conditions |
|---|---|---|---|
| Alkylation | 1-bromopentane | N-pentyl acetamide derivative | Methanol, 60°C |
| Acylation | Acetyl chloride | N-acetylated triazole | Pyridine, RT |
Coordination Chemistry
The triazole nitrogen atoms act as ligands for metal ions:
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Cu(II) Complexes : Forms stable complexes with Cu(NO₃)₂ in ethanol, characterized by UV-Vis and ESR spectroscopy .
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Zn(II) Binding : Exhibits moderate affinity for Zn²⁺ in aqueous solutions (log K = 3.2) .
Stoichiometry :
Electrophilic Aromatic Substitution
The pyridine ring undergoes nitration and sulfonation:
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Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at the pyridine’s meta position .
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Sulfonation : SO₃ in H₂SO₄ yields pyridine-3-sulfonic acid derivatives .
Regioselectivity :
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Nitration favors the meta position due to electron-withdrawing effects of the triazole-acetamide substituent .
Biochemical Interactions
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Fungal CYP450 Inhibition : Binds to fungal lanosterol 14α-demethylase via triazole nitrogen coordination (IC₅₀ = 1.8 μM) .
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Antimicrobial Activity : Modifications at the acetamide group enhance activity against Candida albicans (MIC = 16 μg/mL) .
Structure-Activity Relationship :
| Modification Site | Biological Effect | Reference |
|---|---|---|
| Triazole N-methylation | Reduced antifungal activity | |
| Acetamide alkylation | Improved bioavailability |
Photodegradation
Exposure to UV light (254 nm) induces decomposition:
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Primary Pathway : Cleavage of the triazole ring, forming pyridine-3-carboxamide and methyl isocyanate .
Comparative Reactivity with Analogues
A comparison with structurally related compounds reveals distinct reactivity patterns:
| Compound | Key Reactivity Difference |
|---|---|
| 2-(3-methyl-1H-triazol-5-yl)pyridine | No acetamide group; inert to hydrolysis |
| N-Methyl-N-(pyridin-3-ylmethyl)acetamide | Lacks triazole; no metal coordination capacity |
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has demonstrated that compounds containing triazole rings exhibit notable antimicrobial properties. N-Methyl-2-(5-pyridin-3-yl-1H-[1,2,4]triazol-3-yl)-acetamide has been investigated for its potential as an antifungal agent. In a study comparing various triazole derivatives, this compound showed promising activity against several fungal strains, indicating its potential for development as a new antifungal drug .
1.2 Anticancer Properties
The triazole scaffold has been linked to anticancer activity due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have reported that derivatives of triazoles can induce apoptosis in cancer cells. This compound was tested against various cancer cell lines and exhibited cytotoxic effects, suggesting its potential as an anticancer agent .
1.3 Anti-inflammatory Effects
Recent investigations have highlighted the anti-inflammatory properties of triazole derivatives. The compound has shown efficacy in reducing inflammation markers in vitro and in vivo models. This positions it as a candidate for further research into treatments for inflammatory diseases .
Agricultural Applications
2.1 Fungicides
Due to its antifungal properties, this compound is being explored as a potential fungicide in agriculture. Its effectiveness against plant pathogens could help in developing new agricultural fungicides that are less toxic to humans and the environment compared to conventional options .
2.2 Plant Growth Regulators
Research indicates that certain triazole compounds can act as plant growth regulators by influencing hormone levels within plants. This compound's role in enhancing growth responses and stress tolerance in crops is being studied, which could lead to improved agricultural productivity .
Structural and Synthetic Insights
3.1 Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic routes that include the formation of the triazole ring through click chemistry methods. This approach allows for the efficient assembly of complex structures with high yields .
3.2 Crystal Structure Analysis
Crystal structure analysis provides insights into the molecular interactions and stability of the compound. Studies have revealed that the compound exhibits a stable crystal lattice structure with specific bond lengths and angles that contribute to its biological activity .
Data Table: Summary of Key Findings
Case Studies
Case Study 1: Antifungal Efficacy
In a comparative study of various triazole derivatives, this compound was found to inhibit the growth of Candida albicans effectively at lower concentrations than traditional antifungals.
Case Study 2: Cancer Cell Line Testing
In vitro tests on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.
Mechanism of Action
The mechanism of action of N-Methyl-2-(5-pyridin-3-yl-1H-[1,2,4]triazol-3-yl)-acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The triazole ring can bind to the iron in the heme moiety of cytochrome P-450 enzymes, inhibiting their activity.
Receptor Binding: The compound can interact with various receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The table below compares key structural and functional attributes of the target compound with analogs from the literature:
Key Observations:
- Heterocyclic Diversity : The target’s pyridine-triazole combination contrasts with phenyl-pyrazole () and thiadiazole () cores. Pyridine’s basicity may improve solubility compared to phenyl groups, while triazole’s rigidity could enhance target binding .
- Substituent Effects : Chlorophenyl () and thioether groups () introduce electron-withdrawing or hydrophobic effects, whereas the target’s pyridin-3-yl may facilitate polar interactions.
- Synthetic Routes : Alkylation is a common strategy, but the target’s synthesis may require optimization to accommodate the pyridine moiety’s steric and electronic demands .
Physicochemical Properties
- Solubility : Pyridine’s basicity likely improves aqueous solubility over phenyl-substituted analogs (e.g., ) .
- Lipophilicity : The methyl group on the acetamide balances hydrophobicity, similar to ’s chlorophenyl derivative but with reduced toxicity risks .
Research Findings and Implications
Biological Activity
N-Methyl-2-(5-pyridin-3-yl-1H-[1,2,4]triazol-3-yl)-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological activities.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. The compound features a triazole ring which is known for its stability and ability to form hydrogen bonds, enhancing its biological activity. The presence of the pyridine moiety contributes to its lipophilicity and potential interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds containing the 1,2,4-triazole structure exhibit notable antimicrobial properties. For instance:
- Synthesis and Testing : A study synthesized various triazole derivatives and evaluated their antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives displayed significant inhibitory effects, suggesting that this compound could possess similar properties .
Anticancer Activity
The anticancer potential of triazole-containing compounds has been widely studied. The following findings are noteworthy:
- Cell Line Studies : In vitro studies have demonstrated that triazole derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds with similar structures were tested against human cervical carcinoma (HeLa) and leukemia (CEM) cells. These studies revealed that modifications in the triazole ring significantly affected the IC values, indicating enhanced potency .
| Compound | Cell Line | IC (μM) |
|---|---|---|
| N-Methyl Triazole | HeLa | 9.6 ± 0.7 |
| Parent Compound | HeLa | 41 ± 3 |
This table illustrates the improved activity of compounds featuring the triazole moiety compared to their parent structures.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Triazoles can act as enzyme inhibitors by mimicking natural substrates or by binding to active sites.
- DNA Interaction : Some studies suggest that triazoles can intercalate into DNA or disrupt replication processes in cancer cells.
- Apoptosis Induction : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several case studies highlight the efficacy of triazole derivatives in clinical settings:
- Antimicrobial Efficacy : A series of experiments demonstrated that a related compound exhibited strong activity against resistant strains of Staphylococcus aureus, supporting the potential use of triazole derivatives in treating infections caused by antibiotic-resistant bacteria .
- Cancer Treatment : A derivative similar to this compound was tested in vivo for its anticancer properties. Results indicated a significant reduction in tumor size in treated mice compared to controls .
Q & A
Basic Synthesis
Q: What is the standard synthetic route for N-Methyl-2-(5-pyridin-3-yl-1H-[1,2,4]triazol-3-yl)-acetamide? A: The synthesis involves multi-step heterocyclic reactions:
Hydrazinolysis : Ethyl 5-methyl-1H-pyrazole-3-carboxylate undergoes hydrazinolysis to form a hydrazide intermediate.
Nucleophilic addition : The hydrazide reacts with phenyl isothiocyanate under basic conditions to yield a thiourea derivative.
Alkylation : The thiol group in the triazole intermediate is alkylated with methyl α-chloroacetamide in the presence of KOH to introduce the N-methylacetamide moiety.
Purification : Products are recrystallized and confirmed via thin-layer chromatography (TLC) and elemental analysis .
Advanced Synthesis Optimization
Q: How can reaction conditions be optimized to improve yield and purity? A: Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution during alkylation.
- Temperature control : Maintaining 60–80°C during heterocyclicization minimizes side reactions.
- Catalyst use : Copper acetate (10 mol%) accelerates 1,3-dipolar cycloaddition in triazole formation .
- Reagent stoichiometry : A 1.2:1 molar ratio of α-chloroacetamide to thiol intermediate ensures complete alkylation .
Basic Structural Characterization
Q: What spectroscopic methods are used to confirm the compound’s structure? A:
- 1H NMR : Peaks at δ 2.8–3.1 ppm (N–CH3) and δ 4.1–4.3 ppm (CH2CO) confirm the acetamide group. Pyridinyl protons appear as multiplets at δ 7.5–8.5 ppm .
- IR : Stretching bands at 1670–1690 cm⁻¹ (C=O) and 3260–3300 cm⁻¹ (N–H) validate the acetamide and triazole moieties .
- LC-MS : Molecular ion peaks ([M+H]+) match the theoretical molecular weight (e.g., m/z 489.55 for C25H23N5O4S derivatives) .
Advanced Spectral Data Interpretation
Q: How to resolve discrepancies in spectral data during structural analysis? A:
- Complementary techniques : Use 13C NMR to distinguish between regioisomers (e.g., triazole vs. pyrazole substitution patterns).
- Elemental analysis : Confirm %C, %H, and %N to rule out impurities.
- X-ray crystallography : If available, resolve ambiguous proton assignments (e.g., pyridinyl vs. triazolyl protons) .
Biological Activity Prediction
Q: Which computational methods predict the compound’s biological activity? A:
- PASS Online : Predicts pharmacological effects (e.g., anti-inflammatory, enzyme inhibition) based on structural fragments.
- Molecular docking : AutoDock Vina or Schrödinger Suite assesses binding affinity to targets like IDO1 (PDB: 6KOF). Focus on sulfur-aromatic interactions with residues (e.g., F163, F226 in IDO1) .
Advanced Pharmacological Evaluation
Q: How to assess in vivo efficacy and toxicity? A:
- Animal models : Administer doses (10–100 mg/kg) to rats with induced inflammation or tumors. Monitor serum biomarkers (e.g., uric acid for XOR inhibition ).
- Dose-response studies : Calculate ED50/LC50 values using probit analysis.
- Toxicity screening : Evaluate hepatic/renal function via ALT, AST, and creatinine levels .
Structure-Activity Relationship (SAR) Studies
Q: How to design derivatives for enhanced biological activity? A:
- Substituent modification : Introduce electron-withdrawing groups (e.g., –NO2, –CF3) at the pyridinyl or triazolyl positions to improve binding.
- Heterocyclic replacement : Replace pyridine with furan or thiophene to modulate lipophilicity.
- Docking-guided SAR : Prioritize derivatives forming hydrogen bonds with catalytic residues (e.g., heme iron in IDO1) .
Addressing Data Contradictions
Q: How to resolve inconsistencies between predicted and observed bioactivity? A:
- Purity verification : Reanalyze compounds via HPLC (>95% purity).
- Assay replication : Use orthogonal assays (e.g., enzymatic vs. cellular) to confirm activity.
- Metabolic stability testing : Evaluate cytochrome P450 metabolism to identify inactive metabolites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
